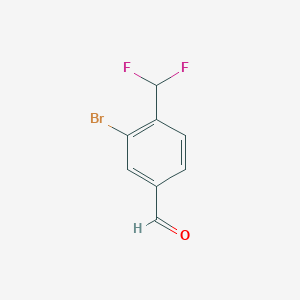

3-Bromo-4-(difluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2O |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

3-bromo-4-(difluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H |

InChI Key |

FRSJLRYLENIMTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 3 Bromo 4 Difluoromethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is central to its chemical behavior, allowing for its conversion into a wide array of other functional groups.

Oxidation Reactions to Carboxylic Acid Derivatives

Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental process in organic synthesis. For 3-Bromo-4-(difluoromethyl)benzaldehyde, this reaction yields 3-Bromo-4-(difluoromethyl)benzoic acid, a valuable intermediate in medicinal chemistry. Various oxidizing agents can accomplish this, with common laboratory-scale methods utilizing reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants. A related multi-step industrial process to produce 3-bromo-4-fluoro-benzoic acid involves a haloform reaction on an acetyl group, which is a type of oxidation. google.com

Table 1: Representative Oxidation of an Aromatic Aldehyde

| Reactant | Product | Typical Reagents | General Conditions |

|---|---|---|---|

| This compound | 3-Bromo-4-(difluoromethyl)benzoic acid | Potassium permanganate (KMnO₄); Jones reagent (CrO₃/H₂SO₄); Hydrogen peroxide (H₂O₂) | Aqueous, often with heating or under acidic/basic conditions |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be easily reduced to a primary alcohol. The reduction of this compound produces [3-Bromo-4-(difluoromethyl)phenyl]methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its selectivity and safer handling. A solvent-free reduction of p-bromobenzaldehyde to (4-Bromo-phenyl)-methanol has been demonstrated using sodium borohydride, achieving a 70% yield. rsc.org This method highlights the efficiency of common hydride reagents for this type of transformation.

Table 2: Representative Reduction of an Aromatic Aldehyde

| Reactant | Product | Typical Reagents | General Conditions |

|---|---|---|---|

| This compound | [3-Bromo-4-(difluoromethyl)phenyl]methanol | Sodium borohydride (NaBH₄); Lithium aluminum hydride (LiAlH₄) | Alcoholic solvents (e.g., Methanol, Ethanol) at room temperature |

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is the most characteristic reaction of aldehydes. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

Aldehydes react with primary amines in a condensation reaction to form imines (also known as Schiff bases). This reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. Similarly, reaction with hydrazines yields hydrazones. bhu.ac.in The synthesis of imines from fluorinated benzaldehydes and various anilines has been achieved through methods like classical stirring in a solvent or via mechanochemistry. nih.gov Hydrazones of various bromobenzaldehydes have been synthesized by refluxing the aldehyde with a hydrazide in the presence of an acid catalyst. bhu.ac.in

Table 3: Imine and Hydrazone Formation

| Reaction Type | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, often with removal of water |

| Hydrazone Formation | Hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines | Hydrazone | Acid catalysis, typically in a solvent like ethanol |

Olefination reactions are powerful tools for forming carbon-carbon double bonds (alkenes) from carbonyl compounds.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. The stereochemistry of the resulting alkene is dependent on the nature of the substituents on the ylide. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes. youtube.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org The HWE reaction with stabilized phosphonates typically shows high selectivity for the formation of (E)-alkenes, especially with aromatic aldehydes. wikipedia.orgharvard.edu For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates, is often employed. mdpi.com

Table 4: Representative Olefination Reactions

| Reaction | Key Reagent | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Stereoselectivity depends on ylide stability. acs.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Generally favors (E)-alkene formation; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction. In a crossed-aldol reaction, an aldehyde reacts with a ketone or another aldehyde in the presence of an acid or base catalyst. wikipedia.org When an aromatic aldehyde like this compound, which has no α-hydrogens, reacts with a ketone that does (e.g., acetophenone (B1666503) or cyclopentanone), the reaction is known as a Claisen-Schmidt condensation . wikipedia.orglibretexts.org

The reaction begins with the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. masterorganicchemistry.com The resulting β-hydroxy ketone intermediate often undergoes spontaneous dehydration, especially if heated, to yield a highly conjugated α,β-unsaturated ketone, also known as a chalcone. taylorandfrancis.com Solvent-free Claisen-Schmidt reactions using a base like sodium hydroxide (B78521) have been shown to produce quantitative yields of α,α′-bis(benzylidene)cycloalkanones. nih.gov

Table 5: Representative Claisen-Schmidt Condensation

| Aldehyde | Ketone Partner | Product Type | Typical Catalyst |

|---|---|---|---|

| This compound | Acetophenone | α,β-Unsaturated Ketone (Chalcone) | Aqueous base (NaOH, KOH) |

| This compound | Cyclopentanone | α,α'-bis(benzylidene)cyclopentanone | Aqueous base (NaOH, KOH) |

Reductive Amination and Alkylation (e.g., with amino acids and peptides)

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, converting aldehydes and ketones into amines. In the context of this compound, this reaction provides a direct route to introduce the 3-bromo-4-(difluoromethyl)benzyl moiety onto amino acids and peptides. The process typically involves the initial formation of a Schiff base (imine) between the aldehyde and the primary amine of the amino acid or peptide, followed by in-situ reduction of the imine to the corresponding secondary amine.

Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. The reaction is often carried out in protic solvents like methanol or ethanol, sometimes with the addition of a catalytic amount of acid to facilitate imine formation.

While specific studies detailing the reductive amination of this compound with a wide range of amino acids and peptides are not extensively documented in publicly available literature, the general applicability of this reaction to substituted benzaldehydes is well-established. The reaction conditions are typically mild and tolerate a variety of functional groups present in amino acid side chains.

Table 1: General Conditions for Reductive Amination of Aryl Aldehydes with Amino Compounds

| Aldehyde | Amine Component | Reducing Agent | Solvent | Additive (optional) |

| This compound | Amino acid ester / Peptide | NaBH3CN or NaBH(OAc)3 | Methanol, Ethanol, or Dichloromethane | Acetic Acid |

Derivatization Protocols for Analytical and Synthetic Applications

The aldehyde functional group in this compound is a prime site for derivatization, both for enhancing its detectability in analytical techniques and for synthetic modifications.

For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. A common method for derivatizing aldehydes is the formation of oximes by reaction with hydroxylamine (B1172632) or its derivatives. For instance, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that converts aldehydes into their corresponding PFB-oximes. These derivatives are highly responsive to electron capture detection (ECD), a very sensitive detection method in GC.

For high-performance liquid chromatography (HPLC) analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. Reagents such as dansyl hydrazine or 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form highly conjugated derivatives that are readily detectable.

In synthetic applications, the aldehyde can be converted into a variety of other functional groups. For example, it can be protected as an acetal (B89532) (e.g., by reaction with ethylene (B1197577) glycol in the presence of an acid catalyst) to allow for selective reactions at the bromine position. This acetal can be readily deprotected under acidic conditions to regenerate the aldehyde.

Transformations at the Bromine Position

The bromine atom on the aromatic ring of this compound serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling with Organoboron Compounds

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. This compound can be coupled with a variety of aryl- and heteroarylboronic acids to generate a diverse range of substituted benzaldehyde (B42025) derivatives.

A typical catalytic system for the Suzuki-Miyaura coupling of aryl bromides consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)2] with a phosphine ligand (e.g., triphenylphosphine, SPhos, XPhos). A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the organoboron reagent. The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or dimethoxyethane) and water. Microwave irradiation can often be used to accelerate the reaction. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent |

| This compound | Arylboronic Acid | Pd(OAc)2 or Pd2(dba)3 | PPh3, SPhos, or XPhos | K2CO3, Cs2CO3, or K3PO4 | Toluene/H2O or Dioxane/H2O |

Stille Coupling with Organotin Compounds

The Stille coupling reaction provides another efficient method for carbon-carbon bond formation by coupling an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.org this compound can react with various organostannanes, such as aryltributylstannanes, vinyltributylstannanes, and alkynyltributylstannanes, to afford the corresponding coupled products.

Commonly used catalysts for the Stille reaction include Pd(PPh3)4 or a combination of a palladium source like PdCl2(PPh3)2 with additional ligands. The reaction is typically carried out in a non-polar aprotic solvent such as toluene, dioxane, or THF. While the Stille coupling is a powerful tool, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction allows for the direct introduction of a wide range of primary and secondary amines at the 3-position of the this compound scaffold.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a bulky, electron-rich phosphine ligand, for instance, BINAP, XPhos, or SPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential for the reaction to proceed. The choice of solvent is usually an aprotic polar solvent like toluene or dioxane. The reaction is highly versatile and tolerates a broad scope of amine coupling partners, including anilines, alkylamines, and various nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org

Table 3: General Parameters for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent |

| This compound | Primary or Secondary Amine | Pd(OAc)2 or Pd2(dba)3 | BINAP, XPhos, SPhos | NaOtBu, LiHMDS | Toluene, Dioxane |

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. h1.corsc.org

The bromine atom on this compound serves as a reactive handle for such transformations. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. The presence of the electron-withdrawing aldehyde and difluoromethyl groups can influence the rate of the oxidative addition step. While aryl bromides are generally less reactive than aryl iodides, the conditions for Sonogashira couplings are well-established and can be optimized for these substrates. h1.co

Table 1: Typical Catalysts and Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the HX by-product and aids in alkyne deprotonation |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

This table presents generalized conditions for Sonogashira couplings involving aryl bromides.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic systems, SNAr on simple aryl halides is generally disfavored. However, the reaction can proceed if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. mdpi.combeilstein-journals.org

In this compound, the bromine atom is the leaving group. The activating substituents are the aldehyde (-CHO) group at the meta position and the difluoromethyl (-CHF₂) group at the para position. The para-difluoromethyl group, being electron-withdrawing, can help stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction through resonance and inductive effects. The meta-positioned aldehyde group contributes primarily through its inductive electron-withdrawing effect. For SNAr to occur, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion. beilstein-journals.org While a nitro group is a much stronger activator for SNAr reactions, the combined electron-withdrawing nature of the -CHF₂ and -CHO groups can render the ring sufficiently electron-poor to react with strong nucleophiles under specific conditions.

Formation of Grignard Reagents and Related Organometallics

The conversion of the aryl bromide functionality of this compound into a Grignard reagent or a related organometallic species offers a route to reverse the polarity (umpolung) of the carbon-bromine bond, transforming the electrophilic carbon into a potent nucleophile. However, the direct formation of a Grignard reagent by reacting the compound with magnesium metal is synthetically challenging. nih.gov The aldehyde group is highly electrophilic and would be readily attacked by any Grignard reagent as it forms, leading to self-condensation and other side reactions.

To circumvent this incompatibility, a common strategy involves the use of a protecting group for the aldehyde. The aldehyde can be converted into a non-electrophilic functional group, such as an acetal or an oxazoline, which does not react with the Grignard reagent. chemistryviews.org

A plausible synthetic sequence would be:

Protection: React this compound with a diol (e.g., ethylene glycol) or an aminoalcohol (e.g., 2-amino-2-methylpropan-1-ol) under acidic conditions to form the corresponding acetal or oxazoline. chemistryviews.org

Grignard Formation: Treat the protected aryl bromide with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent.

Reaction with Electrophile: The resulting Grignard reagent can then be reacted with a desired electrophile (e.g., CO₂, another aldehyde, a ketone).

Deprotection: Finally, the protecting group is removed by acidic hydrolysis to regenerate the aldehyde functionality.

This approach exploits the orthogonal reactivity of the functional groups, allowing for selective transformation at the carbon-bromine bond while the aldehyde is temporarily masked.

Reactivity Influenced by the Difluoromethyl Group

Electronic Effects on Aromatic Ring Reactivity and Substituent Directing Properties

The difluoromethyl (-CHF₂) group exerts a significant influence on the electronic properties of the aromatic ring. Due to the high electronegativity of the two fluorine atoms, the -CHF₂ group acts as a moderate to strong electron-withdrawing group, primarily through a powerful inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system.

The electronic influence of a substituent can be quantified using Hammett constants (σ). Electron-withdrawing groups have positive σ values. The -CHF₂ group has a positive σₚ value, indicating its electron-withdrawing nature when placed para to a reaction center. h1.co In this compound, the ring is substituted with three groups possessing distinct electronic properties:

-CHO (Aldehyde): A deactivating, meta-directing group.

-Br (Bromo): A deactivating, ortho, para-directing group.

-CHF₂ (Difluoromethyl): A deactivating group.

The combined effect of these three substituents makes the aromatic ring highly electron-deficient and thus generally unreactive towards electrophiles. For nucleophilic reactions, the -CHF₂ group at the para position relative to the bromine helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating potential SNAr reactions.

Table 2: Hammett Constants (σₚ) for Relevant Substituents

| Substituent | σₚ Value | Electronic Effect |

|---|---|---|

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Electron Donating |

| -OCH₃ | -0.27 | Electron Donating |

| -Br | +0.23 | Electron Withdrawing |

| -CHO | +0.42 | Electron Withdrawing |

Data sourced from established physical organic chemistry literature. The σₚ for -CHF₂ is less than -CF₃ but still significantly positive, confirming its electron-withdrawing character.

Hydrogen Bonding Interactions and Donor Properties of the Difluoromethyl Moiety

While C-H bonds are typically not considered effective hydrogen bond donors, the C-H bond within a difluoromethyl group is an important exception. The two highly electronegative fluorine atoms polarize the C-H bond, imparting a significant partial positive charge on the hydrogen atom and increasing its acidity. This allows the -CHF₂ group to function as a hydrogen bond donor.

This property has been confirmed through various experimental methods, including NMR and IR spectroscopy, as well as X-ray crystallography. In the solid state, molecules containing -CHF₂ groups can exhibit intermolecular interactions where the difluoromethyl hydrogen engages with a hydrogen bond acceptor, such as an oxygen or nitrogen atom on an adjacent molecule. For this compound, this hydrogen bond donating capability could influence its crystal packing, solubility, and interactions with biological targets in medicinal chemistry applications. The calculated bonding energy for a CF₂–H···O interaction is significant, approaching that of a conventional O-H···O hydrogen bond, underscoring its potential role in molecular recognition.

Selective Functional Group Interconversions and Exploitation of Orthogonal Reactivity

The presence of multiple, chemically distinct functional groups on this compound allows for selective transformations, a concept known as orthogonal reactivity. This principle is crucial for multi-step syntheses, as it enables the modification of one part of the molecule while leaving other reactive sites untouched.

Examples of such selective transformations include:

Reactions at the Aldehyde: The aldehyde group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the aryl bromide or the difluoromethyl group. It can also be oxidized to a carboxylic acid or engaged in olefination reactions (e.g., Wittig reaction) or reductive amination.

Reactions at the Aryl Bromide: As discussed, the C-Br bond is the primary site for transition metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, or Buchwald-Hartwig amination. These reactions can typically be performed under conditions that are compatible with the aldehyde and difluoromethyl groups, although protection of the aldehyde may sometimes be necessary.

Protection/Deprotection Strategies: As outlined in the Grignard reagent section (3.2.3), the aldehyde can be protected as an acetal or oxazoline. This allows for harsh nucleophilic or basic conditions to be used to modify the C-Br bond, after which the aldehyde can be regenerated, demonstrating a classic example of orthogonal chemical strategy. chemistryviews.org

The ability to perform these selective interconversions makes this compound a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The formation of 3-Bromo-4-(difluoromethyl)benzaldehyde typically involves two primary transformations: the introduction of a bromine atom and a difluoromethyl group onto a benzaldehyde (B42025) scaffold.

The bromination of an aromatic ring, such as the one in a benzaldehyde derivative, often proceeds via an electrophilic aromatic substitution mechanism. In this process, an electrophilic bromine species is generated, which then attacks the electron-rich aromatic ring. The position of bromination (ortho, meta, or para) is directed by the existing substituents on the ring. For a 4-substituted benzaldehyde, the aldehyde group is a deactivating, meta-directing group, while the difluoromethyl group's electronic influence would also play a role in directing the incoming electrophile.

The introduction of the difluoromethyl (CF2H) group is more complex and can be achieved through various methods, often involving radical or transition-metal-catalyzed pathways. researchgate.netnih.gov One common strategy is the difluoromethylation of a pre-functionalized aromatic ring. The mechanism of these reactions is highly dependent on the specific reagents and conditions used.

Role of Transition Metal Catalysis in Directed Reactions (e.g., Palladium and Nickel catalysis)

Transition metal catalysis, particularly using palladium and nickel, plays a pivotal role in the synthesis and functionalization of compounds like this compound. nih.gov These catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for modifying the aromatic core. nsf.gov For instance, the bromine atom in this compound can serve as a handle for palladium-catalyzed cross-coupling with various partners, enabling the introduction of new functional groups. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), in this case, the bromo-substituted benzaldehyde, to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: A second reagent, often an organometallic compound (e.g., an organoboron compound in the Suzuki reaction), transfers its organic group to the palladium center, forming a new palladium(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the palladium(0) catalyst. nsf.gov

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for many cross-coupling reactions. thieme-connect.dersc.org Nickel catalysts can activate otherwise unreactive C-F bonds and participate in reductive cross-coupling reactions. researchgate.netrsc.orgrsc.org In the context of difluoromethylation, nickel-catalyzed reactions have been developed for the cross-coupling of aryl halides with difluoromethyl sources. thieme-connect.dersc.org The proposed mechanisms often involve a Ni(I)/Ni(III) catalytic cycle. rsc.org

The table below summarizes the key features of palladium and nickel catalysis in reactions relevant to the synthesis and functionalization of this compound.

| Feature | Palladium Catalysis | Nickel Catalysis |

| Typical Oxidation States | Pd(0) / Pd(II) | Ni(0) / Ni(II) or Ni(I) / Ni(III) |

| Common Reactions | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination | Suzuki, Negishi, Kumada couplings, reductive cross-coupling |

| Substrate Scope | Broad, particularly for aryl bromides and iodides | Effective for aryl chlorides and sometimes fluorides |

| Functional Group Tolerance | Generally high | Can be sensitive to certain functional groups |

| Cost | Higher | Lower, more earth-abundant |

Exploration of Radical Pathways in Difluoromethylation and Bromination

Radical reactions offer an alternative and powerful strategy for the introduction of both difluoromethyl groups and bromine atoms. researchgate.net

Difluoromethylation via radical pathways has gained significant attention due to the mild reaction conditions and broad functional group compatibility. researchgate.netscilit.com These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. sioc.ac.cnresearchgate.net A variety of reagents have been developed to serve as sources for the •CF2H radical, often initiated by photoredox catalysis or chemical oxidants. nih.gov Once generated, the difluoromethyl radical can add to an aromatic ring or participate in a radical chain process to install the CF2H group.

The general steps for a radical difluoromethylation reaction can be outlined as:

Initiation: Generation of the difluoromethyl radical from a precursor.

Propagation: The difluoromethyl radical reacts with the aromatic substrate, followed by a series of steps to form the product and regenerate a radical species to continue the chain.

Termination: Combination of radical species to end the chain reaction.

Bromination can also proceed through a free radical mechanism, particularly for the bromination of alkyl side chains (benzylic bromination). youtube.comyoutube.com However, for the direct bromination of the aromatic ring, an electrophilic pathway is more common. Radical bromination of the aromatic ring itself is less frequent but can be achieved under specific conditions, often involving high temperatures or UV light. The selectivity in radical bromination is governed by the stability of the resulting radical intermediates. youtube.comyoutube.comyoutube.com

The table below outlines the key characteristics of radical pathways for these transformations.

| Transformation | Initiator | Key Intermediate | General Characteristics |

| Radical Difluoromethylation | Photoredox catalyst, chemical oxidant | Difluoromethyl radical (•CF2H) | Mild reaction conditions, good functional group tolerance |

| Radical Bromination (Benzylic) | Light (hν), radical initiator (e.g., AIBN) | Benzylic radical | Selective for the position adjacent to an aromatic ring or double bond |

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is a foundational pillar of chemical analysis, providing a non-destructive way to probe the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR would be used to identify the number and electronic environment of hydrogen atoms. For 3-Bromo-4-(difluoromethyl)benzaldehyde, one would expect to see signals corresponding to the aldehydic proton and the aromatic protons. The difluoromethyl group's proton would appear as a characteristic triplet due to coupling with the two fluorine atoms. The aromatic protons would show a specific splitting pattern (e.g., doublets and doublet of doublets) that confirms their relative positions on the benzene (B151609) ring.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Distinct signals would be expected for the aldehyde carbonyl carbon, the carbon of the difluoromethyl group (split into a triplet by the two fluorine atoms), and the six aromatic carbons. The positions of these signals would confirm the substitution pattern on the benzene ring.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is essential. It would show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton, providing definitive evidence for the -CHF₂ moiety.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on established principles, as experimental data is not available.)

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |

|---|---|---|---|

| ¹H NMR | |||

| -CH O | 9.8 – 10.2 | Singlet (s) | - |

| Ar-H | 7.5 – 8.2 | Multiplet (m) | Various JHH |

| -CH F₂ | 6.5 – 7.5 | Triplet (t) | JHF ≈ 50-60 Hz |

| ¹³C NMR | |||

| -C HO | 188 – 193 | Singlet (s) | - |

| Ar-C | 110 – 140 | Multiple signals | Various JCF |

| -C HF₂ | 110 – 120 | Triplet (t) | JCF ≈ 230-250 Hz |

| ¹⁹F NMR |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

These techniques measure the vibrational frequencies of chemical bonds within a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong, characteristic absorption bands. A prominent peak around 1700-1715 cm⁻¹ would indicate the C=O stretching of the aldehyde group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretch would produce one or two weaker bands around 2720-2820 cm⁻¹. The C-F bonds of the difluoromethyl group would exhibit strong absorptions in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations typically give strong signals in the Raman spectrum. While often weaker than in the IR, the C=O stretch would also be observable.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive, as experimental data is not available.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aldehyde C-H Stretch | 2720 - 2820 | IR |

| Carbonyl (C=O) Stretch | 1700 - 1715 | IR (Strong), Raman (Moderate) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The high-resolution mass spectrum (HRMS) would provide the elemental formula. Due to the presence of bromine, the molecular ion peak would appear as a characteristic pair of signals (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) or the formyl radical ([M-CHO]⁺), which would lead to the benzoyl cation.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could be employed for its ultimate structural elucidation. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. The analysis would yield precise data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule within the crystal lattice. Information such as the crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, offering fundamental insights into its solid-state packing. To date, no crystallographic data for this compound has been deposited in structural databases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through these calculations, a molecule's geometry can be optimized, and its vibrational frequencies can be predicted, providing a theoretical spectrum that can be compared with experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net For 3-Bromo-4-(difluoromethyl)benzaldehyde, geometry optimization is typically performed to find the lowest energy conformation of the molecule. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for similar aromatic compounds. researchgate.net

The optimization process yields key structural information, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the aldehyde and difluoromethyl groups relative to the ring are determined.

Following geometry optimization, vibrational frequency analysis is carried out at the same level of theory. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). nih.govresearchgate.net The calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde is a prominent feature in the vibrational spectrum.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.910 | C-C-Br | 119.5 |

| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |

| C-CHO | 1.485 | C-C-CHO | 121.0 |

| C=O | 1.210 | O=C-H | 123.0 |

| C-CF₂H | 1.510 | C-C-CF₂H | 120.5 |

| C-F (avg.) | 1.360 | F-C-F | 108.0 |

| C-H (aldehyde) | 1.100 | ||

| C-H (ring avg.) | 1.085 | ||

| C-H (difluoromethyl) | 1.090 |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. pku.edu.cn Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be employed to study this compound. While computationally more demanding than DFT, they can offer benchmark results.

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. chemrxiv.org Basis sets are sets of mathematical functions used to build molecular orbitals. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions, such as the 6-311++G(d,p) or the aug-cc-pVDZ, is recommended to accurately describe the electron distribution, especially around the electronegative halogen and oxygen atoms. researchgate.net Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. chemrxiv.orglibretexts.org

Analysis of Electronic Properties and Reactivity Descriptors

Beyond structural and vibrational properties, computational methods can elucidate the electronic characteristics and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the electron-withdrawing aldehyde group and the aromatic ring. researchgate.net This distribution suggests that the molecule would be susceptible to nucleophilic attack at the aldehyde carbon and electrophilic attack on the ring.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net Green regions are neutral.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.eduq-chem.com It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound This table presents hypothetical data based on typical values for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O | π*(C=C)ring | 5.2 |

| LP(3) Br | σ*(C-C)ring | 2.8 |

| π(C=C)ring | π*(C=O) | 15.5 |

| π(C=C)ring | σ*(C-F) | 1.9 |

| σ(C-H)aldehyde | σ*(C-C)ring | 0.8 |

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net The Fukui function, ƒ(r), is a prominent descriptor that quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. semanticscholar.orgpsu.edu

For this compound, the Fukui functions can be calculated to predict its chemical behavior. The primary reactive sites are anticipated to be the carbonyl group (C=O), the aromatic ring carbons, and the bromine atom.

Nucleophilic Attack (ƒ+(r)) : This function indicates the sites most susceptible to attack by a nucleophile (an electron-rich species). For this compound, the carbonyl carbon of the aldehyde group is expected to have the highest ƒ+ value, making it the primary site for nucleophilic addition reactions. This is a characteristic feature of aldehydes and ketones.

Electrophilic Attack (ƒ-(r)) : This function highlights the regions most likely to be attacked by an electrophile (an electron-poor species). The oxygen atom of the carbonyl group, with its lone pairs of electrons, and specific carbon atoms on the benzene ring are predicted to be the most favorable sites for electrophilic attack. The electron-withdrawing nature of the aldehyde, bromo, and difluoromethyl groups deactivates the ring, but the ortho and para positions relative to the activating groups (if any) would be the most susceptible.

Radical Attack (ƒ0(r)) : This descriptor averages the propensities for nucleophilic and electrophilic attack and is used to predict the sites of radical reactions.

The dual descriptor, Δƒ(r), which is the difference between the nucleophilic and electrophilic Fukui functions (ƒ+(r) - ƒ-(r)), provides an even more precise prediction of reactivity. A positive value of Δƒ(r) indicates a site prone to nucleophilic attack, while a negative value suggests a site susceptible to electrophilic attack. researchgate.net

Table 1: Predicted Fukui Function Analysis for Selected Atoms of this compound

| Atom | Predicted ƒ+ (Nucleophilic Attack) | Predicted ƒ- (Electrophilic Attack) | Predicted Δƒ(r) (Dual Descriptor) | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Positive | Nucleophilic |

| Carbonyl Oxygen | Low | High | Negative | Electrophilic |

| Aromatic C (ortho to CHO) | Moderate | Moderate | Varies | Electrophilic/Radical |

| Aromatic C (meta to CHO) | Low | Moderate | Varies | Electrophilic/Radical |

| Bromine Atom | Moderate | Moderate | Varies | Electrophilic/Radical |

Note: The values in this table are illustrative predictions based on the general principles of chemical reactivity and Fukui function theory, as specific computational results for this compound were not found in the searched literature.

Prediction and Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. rsc.orgnih.gov The NLO properties of a molecule are quantified by its hyperpolarizability (β).

Computational DFT methods are widely used to predict the NLO properties of novel organic compounds. pdn.ac.lknih.gov For this compound, the aldehyde group (-CHO) and the difluoromethyl group (-CF2H) act as electron-withdrawing groups, while the bromine atom can also influence the electronic distribution. The interplay of these substituents on the benzene ring can lead to a significant molecular dipole moment and hyperpolarizability.

Studies on related compounds have shown that the presence of a bromo substituent can enhance the first-order hyperpolarizability (β) and improve the thermal stability and transparency of the material. rsc.orgresearchgate.net The bromo group's ability to reduce dipole-dipole interactions can also favor an acentric crystal structure, which is a prerequisite for second-harmonic generation (SHG) in bulk materials. rsc.org

The theoretical calculation of the first hyperpolarizability (β) for this compound would involve optimizing the molecular geometry and then computing the electronic properties using a suitable DFT functional and basis set. The results would provide insight into its potential as an NLO material.

Table 2: Predicted Non-linear Optical Properties of this compound in Comparison to a Reference Compound

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | ~1.4 | ~0.38 x 10⁻³⁰ |

| This compound | Predicted to be significant | Predicted to be higher than urea |

Note: This table presents predicted trends. Specific calculated values for this compound are not available in the reviewed literature. The comparison with urea, a standard reference material for NLO properties, is for illustrative purposes.

Solvent Effects Modeling using Continuum Models (e.g., IEF-PCM) in Computational Studies

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are computational methods used to simulate the effects of a solvent on a solute molecule. medjchem.com These models represent the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.

In the context of this compound, IEF-PCM calculations would be employed to study how its geometry, electronic properties (like dipole moment and energy levels of molecular orbitals), and spectroscopic characteristics change in different solvents. For instance, an increase in solvent polarity is generally expected to stabilize polar molecules, leading to changes in their electronic structure and UV-Vis absorption spectra (solvatochromism). researchgate.net

A computational study on 4-bromo-2-halogenobenzaldehydes demonstrated the utility of such models in understanding solvent effects on conformational stability and vibrational frequencies. researchgate.net For this compound, IEF-PCM could be used to:

Predict the relative stability of different conformers in various solvents.

Calculate the solvation energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent.

Simulate the UV-Vis absorption spectrum in different solvents to predict solvatochromic shifts.

Investigate the influence of the solvent on the molecule's NLO properties.

Table 3: Predicted Solvent Effects on Key Properties of this compound using IEF-PCM

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (μ) (Debye) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | Lower | Higher |

| Toluene (B28343) | 2.4 | Intermediate | Intermediate |

| Dichloromethane | 8.9 | Higher | Lower |

| Ethanol | 24.6 | Higher | Lower |

Note: The data in this table are illustrative and based on general trends observed for polar organic molecules in different solvent environments as specific computational data for this compound is not available in the searched literature.

Applications of 3 Bromo 4 Difluoromethyl Benzaldehyde in Chemical Synthesis

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

Theoretically, the structure of 3-Bromo-4-(difluoromethyl)benzaldehyde makes it a potentially valuable building block for constructing more complex organic molecules. Its aldehyde group can participate in a wide array of classic carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. The bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

Despite this potential, specific examples of this compound being used as a key intermediate in the total synthesis of complex natural products or other intricate molecular architectures are not prominently reported in peer-reviewed journals or patents. Its utility in this context remains largely underexplored in documented research.

Intermediacy in Pharmaceutical Synthesis and Drug Discovery Efforts

Fluorinated functional groups are of high interest in medicinal chemistry for their ability to modulate a compound's pharmacological profile. The presence of the difluoromethyl group suggests that this compound could serve as an intermediate in the synthesis of novel pharmaceutical agents.

Precursor for Active Pharmaceutical Ingredients and Lead Compounds

While the compound is commercially available as a chemical reagent, specific instances of its use as a direct precursor for the synthesis of named Active Pharmaceutical Ingredients (APIs) or advanced lead compounds in drug discovery pipelines are not detailed in accessible literature. The transformation of aldehydes and bromoarenes into functionalities commonly found in drugs is a standard practice, but documented synthetic routes starting specifically from this compound are scarce. nih.gov

Strategies for Modulating Metabolic Stability and Binding Interactions through Fluorine Introduction

The incorporation of fluorine-containing groups is a key strategy in modern drug design, and the difluoromethyl (CF2H) group possesses unique and valuable properties. nih.gov This group can significantly influence a molecule's metabolic stability, binding affinity, and other physicochemical characteristics. nih.govcas.cn

One of the primary reasons for introducing a difluoromethyl group is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450. researchgate.net By replacing a metabolically vulnerable methyl or methoxy (B1213986) group with a difluoromethyl group, medicinal chemists can block common metabolic pathways, potentially increasing the drug's half-life and bioavailability. researchgate.netnih.gov

Table 1: Properties of the Difluoromethyl Group in Drug Design

| Property | Description | Impact on Drug Candidate |

|---|---|---|

| Metabolic Stability | The strong C-F bond resists enzymatic oxidation. | Increases bioavailability and half-life by preventing metabolic breakdown. researchgate.netnih.gov |

| Bioisosterism | Can mimic hydroxyl (-OH) or thiol (-SH) groups. | Allows for replacement of these groups to improve other properties while maintaining key interactions. cas.cnmdpi.com |

| Hydrogen Bonding | The H atom on the CF2H group can act as a hydrogen bond donor. | Enhances binding affinity and selectivity to the biological target. |

| Lipophilicity | More lipophilic than a hydroxyl group. | Can improve cell membrane permeability and absorption. |

Utility in Agrochemical Development and Related Bioactive Compounds

Potential Applications in Material Science and Polymer Chemistry

Aromatic aldehydes and their derivatives are used in the synthesis of specialty polymers, dyes, and other functional materials. The presence of fluorine can impart unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While the structure of this compound suggests it could be a monomer or precursor for fluorinated polymers or materials, there is a lack of specific studies or patents demonstrating its application in material science or polymer chemistry in the searched literature.

Future Perspectives and Research Challenges for 3 Bromo 4 Difluoromethyl Benzaldehyde

Development of Green Chemistry-Oriented Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through the design of safer and more efficient processes. For 3-Bromo-4-(difluoromethyl)benzaldehyde, a significant challenge lies in moving away from traditional synthesis routes that often involve hazardous reagents and generate substantial waste.

Future research in this area should focus on adapting and optimizing such green methodologies for the synthesis of this compound itself. This includes exploring alternative, less hazardous solvents, minimizing energy consumption, and developing catalytic systems that can operate under milder conditions. The use of flow chemistry presents another avenue for creating a safer and more efficient continuous production process, minimizing the handling of hazardous intermediates and improving reaction control.

| Parameter | Traditional Synthesis | Green Synthesis Approach google.com |

|---|---|---|

| Brominating Agent | Bromine (Br₂) | Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl) |

| Catalyst | Often requires a catalyst | Catalyst-free |

| Reaction Conditions | Varies, can be harsh | Ultrasonic waves, 20-25°C |

| Yield | Variable | High (e.g., 91.9%) |

| Environmental Impact | Higher, use of toxic reagents | Lower, avoids toxic gases |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The bromine atom on the aromatic ring of this compound is a prime handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Future research will undoubtedly focus on expanding the repertoire of these transformations to enhance synthetic efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org Research is ongoing to develop more active and robust palladium catalysts that can efficiently couple aryl bromides with a wide range of boronic acids or their derivatives under mild conditions. organic-chemistry.org For this compound, a key challenge is to achieve high yields and selectivity in these reactions without affecting the sensitive aldehyde and difluoromethyl groups. The development of ligands that can stabilize the palladium catalyst and facilitate the cross-coupling of sterically hindered or electronically challenging substrates will be crucial.

Furthermore, photoredox catalysis has emerged as a powerful and sustainable method for forging new chemical bonds. researchgate.net This approach utilizes visible light to initiate chemical reactions, often under very mild conditions. researchgate.net Future investigations could explore the use of photoredox catalysis for the functionalization of this compound, for instance, in C-H activation or cross-coupling reactions. researchgate.net The development of novel photocatalysts that can absorb light in the visible region and efficiently mediate the desired transformations will be a key research focus.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT) studies, offers a powerful tool for understanding and predicting the reactivity of molecules. researchgate.netconicet.gov.arrsc.org In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity profiles.

By modeling the electronic structure and properties of the molecule, researchers can predict how different substituents on the aromatic ring will influence the reactivity of the aldehyde and bromo groups. researchgate.net This in silico approach can guide the synthesis of new derivatives with enhanced or altered reactivity for specific applications. For example, DFT calculations can help in designing derivatives that are more susceptible to nucleophilic attack at the aldehyde group or more reactive in palladium-catalyzed cross-coupling reactions.

Moreover, computational studies can aid in the design of novel bioactive molecules derived from this compound. nih.gov By simulating the interaction of potential derivatives with biological targets, such as enzymes or receptors, it is possible to predict their binding affinity and potential therapeutic activity. nih.gov This rational drug design approach can significantly accelerate the discovery of new drug candidates.

| Computational Method | Application for this compound Derivatives | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity | Design of derivatives with tailored reactivity |

| Molecular Docking | Simulation of binding to biological targets | Prediction of potential bioactive molecules |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Understanding metabolic pathways and designing enzyme inhibitors |

Expanding Applications in Emerging Fields of Chemical Biology and Functional Materials

The unique structural features of this compound make it an attractive starting material for the synthesis of molecules with applications in emerging fields such as chemical biology and functional materials.

In chemical biology, the difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amide groups, potentially improving the metabolic stability and pharmacokinetic properties of bioactive molecules. researchgate.net The aldehyde functionality can be used to attach fluorescent probes or other reporter groups, allowing for the development of chemical tools to study biological processes. Future research could focus on the synthesis of libraries of compounds derived from this compound for screening against various biological targets to identify new therapeutic agents or chemical probes. nih.govnih.govresearchgate.netmdpi.com

In the field of functional materials, benzaldehyde (B42025) derivatives are used in the synthesis of functional polymers. mdpi.commdpi.com The aldehyde group can participate in polymerization reactions or be used to modify existing polymers, introducing specific functionalities. nih.gov The presence of the bromo and difluoromethyl groups in this compound offers opportunities to create polymers with unique properties, such as enhanced thermal stability, altered electronic properties, or specific recognition capabilities. nih.gov Future research directions could include the development of novel polymers for applications in electronics, sensing, or drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.